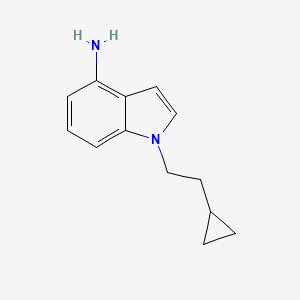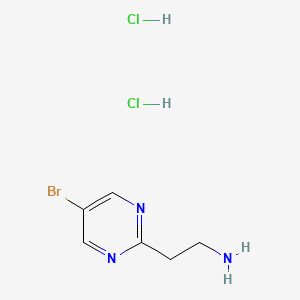
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine is an organosulfur compound that features a morpholine ring substituted with a chloromethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine typically involves the reaction of 2,2,6-trimethylmorpholine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloromethylsulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Applications De Recherche Scientifique
4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine involves its ability to act as an electrophile due to the presence of the chloromethylsulfonyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins and enzymes. The molecular targets and pathways involved depend on the specific nucleophiles it interacts with, which can include amino acids in proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
- 4-((Bromomethyl)sulfonyl)-2,2,6-trimethylmorpholine
- 4-((Iodomethyl)sulfonyl)-2,2,6-trimethylmorpholine
- 4-((Methanesulfonyl)methyl)-2,2,6-trimethylmorpholine
Comparison: 4-((Chloromethyl)sulfonyl)-2,2,6-trimethylmorpholine is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. The bromomethyl and iodomethyl analogs are more reactive but less stable, while the methanesulfonylmethyl analog is more stable but less reactive. This balance makes this compound a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H16ClNO3S |
|---|---|
Poids moléculaire |
241.74 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C8H16ClNO3S/c1-7-4-10(14(11,12)6-9)5-8(2,3)13-7/h7H,4-6H2,1-3H3 |
Clé InChI |
NEYKIWIBKWDPGB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)(C)C)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)


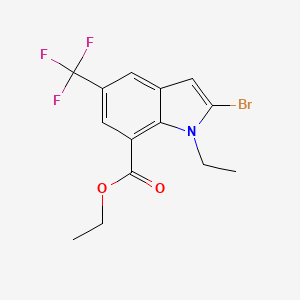

![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)

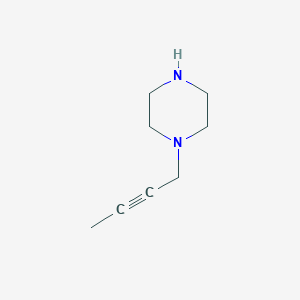
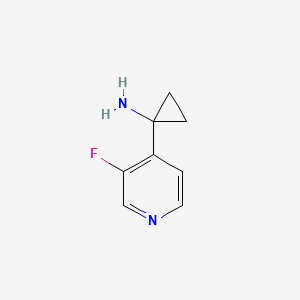

![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
